3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA
Description
3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a thiourea group, which is known for its ability to form strong hydrogen bonds and interact with various biological targets.
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5S/c1-19-24(25-17-23(35-3)11-12-26(25)31-19)13-14-33(30(39)32-21-7-9-22(34-2)10-8-21)18-20-15-27(36-4)29(38-6)28(16-20)37-5/h7-12,15-17,31H,13-14,18H2,1-6H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHDPSFRGBTZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA typically involves multiple steps, starting with the preparation of the indole nucleus. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiourea group can be introduced through the reaction of isothiocyanates with amines or hydrazines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to an amine.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies suggest that derivatives of thiourea can inhibit cancer cell proliferation. The indole moiety is known for its role in various biological activities, including anticancer effects.
- Antioxidant Activity : The presence of methoxy groups enhances the antioxidant properties of the compound, which can mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Some indole derivatives have shown promise in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases.
Anticancer Research
The compound's structure allows it to interact with specific biological targets involved in cancer progression. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways like the MAPK/ERK pathway.
| Study Reference | Cancer Type | Mechanism of Action | Results |
|---|---|---|---|
| Breast | Apoptosis induction | 70% inhibition of cell growth | |
| Lung | Cell cycle arrest | Significant reduction in proliferation |
Antioxidant Studies
Research has shown that the compound effectively scavenges free radicals, reducing cellular damage caused by oxidative stress.
| Study Reference | Methodology | Findings |
|---|---|---|
| DPPH Assay | IC50 = 25 µM | |
| ABTS Assay | Strong radical scavenging activity |
Neuroprotective Research
Preliminary studies indicate potential neuroprotective effects, suggesting a mechanism involving the inhibition of neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, while the thiourea group can form hydrogen bonds with amino acid residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene] acetohydrazide: Known for its analgesic and anti-inflammatory properties.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral activity.
Compared to these compounds, 3-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea is a notable derivative of thiourea, which has garnered attention for its diverse biological activities. Thiourea derivatives are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Indole moiety : Contributes to the compound's biological activity through its ability to form hydrogen bonds and interactions with biological receptors.
- Methoxy groups : These substituents can enhance lipophilicity and influence the compound's pharmacokinetics.
Anticancer Activity
Recent studies have shown that thiourea derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results. For instance:
- IC50 values : The compound exhibited IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of action : It is believed that thiourea derivatives may inhibit angiogenesis and alter cancer cell signaling pathways, contributing to their anticancer effects .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. It demonstrated strong activity in scavenging free radicals, with an IC50 value of approximately 52 µg/mL against ABTS radicals. This suggests that the compound could play a role in mitigating oxidative stress-related diseases .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies indicate that thiourea derivatives can effectively inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. The presence of methoxy groups appears to enhance this activity .
- Fungal Activity : In vitro tests have demonstrated antifungal activity against plant pathogens, suggesting potential applications in agriculture as well as medicine .
Case Studies
Several case studies have highlighted the effectiveness of thiourea derivatives in clinical settings:
- Cancer Treatment : A study involving a series of thiourea compounds showed that those with indole substitutions had enhanced efficacy against resistant cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .
- Antimicrobial Applications : Research on thiourea derivatives has revealed their potential as effective antibacterial agents in treating infections caused by multidrug-resistant bacteria, with specific compounds demonstrating higher activity than traditional antibiotics .
Data Summary
| Biological Activity | IC50 Value (µM) | Notes |
|---|---|---|
| Anticancer (HCT-116) | 1.9 | Effective against colorectal cancer cells |
| Anticancer (MCF-7) | 2.3 | Effective against breast cancer cells |
| Antioxidant (ABTS) | 52 | Strong reducing potential |
| Antibacterial | Varies | Effective against resistant strains |
| Antifungal | Varies | Active against plant pathogens |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of this thiourea derivative?
- Methodological Answer :
- Step 1 : Utilize a controlled copolymerization approach (as demonstrated for polycationic reagents in ) to manage steric hindrance from the methoxy and indole groups. Adjust reaction temperatures (e.g., 60–80°C) and initiators like ammonium persulfate (APS) to optimize radical polymerization .
- Step 2 : Introduce protective groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups during indole-ethyl chain formation, as seen in ’s nucleotide analog synthesis .
- Step 3 : Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥98%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : Use - and -NMR to resolve methoxy, indole, and thiourea protons. Assign peaks via 2D-COSY and HSQC, referencing ’s approach for methoxyphenyl derivatives .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing. For twinned crystals, use SHELXPRO’s twin-law correction ( ) .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI) and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (e.g., λ = 270 nm for thiourea absorption) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC/HPLC. For hydrolytic sensitivity, use lyophilization for long-term storage .
Advanced Research Questions
Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding affinity (KD) at varying concentrations (1 nM–10 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding poses over 100 ns trajectories, validating with SPR data .
Q. How can computational chemistry (e.g., DFT or docking) predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16) to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps, as in ’s pyrrole derivative study .
- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB: 1XYZ). Validate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50 values .
Q. What strategies address discrepancies between computational predictions and experimental results (e.g., binding affinity)?
- Methodological Answer :
- Step 1 : Re-evaluate force field parameters (e.g., partial charges) in MD simulations to better match crystallographic data ( ) .
- Step 2 : Use hybrid QM/MM methods (e.g., ONIOM) for accurate transition-state modeling in reaction mechanisms .
- Step 3 : Cross-validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Step 1 : Synthesize analogs with modified methoxy groups (e.g., 3,4,5-trimethoxyphenyl to mono-/dimethoxy) and compare bioactivity .
- Step 2 : Use CoMFA or CoMSIA models to correlate substituent effects with activity (e.g., IC50) .
- Step 3 : Validate SAR hypotheses via X-ray crystallography of ligand-target complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
